Amino-Oxetane vs. Benzamide Bioisosteres: Solubility and Basicity Differentiation
A matched molecular pair study comparing 12 pairs of 3-aryl-3-amino-oxetanes and their corresponding benzamides found that the amino-oxetane motif is more basic than an amide, yet offers a significant reduction in amine basicity compared to a benzylamine. Critically, the amino-oxetanes exhibited 'improved solubility' over their amide counterparts [1].
| Evidence Dimension | Solubility |
|---|---|
| Target Compound Data | Improved solubility (qualitative assessment from study) |
| Comparator Or Baseline | Corresponding benzamide bioisostere |
| Quantified Difference | Not quantified in available abstract; stated as 'improved solubility' |
| Conditions | Matched molecular pair analysis of 12 3-aryl-3-amino-oxetane and benzamide pairs [1] |
Why This Matters
This provides a clear, class-level basis for selecting an amino-oxetane scaffold over a benzamide when enhanced solubility is a design goal.
- [1] Ishikura, H., Begg, C. S., Rojas, J. J., Blagojevic, L., Smith, G. J., Luk, J., Croft, R. A., & Bull, J. A. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry, 69(4), 3941-3956. View Source
